molecular formula C14H13NO5S2 B401182 [(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 1616632-71-3

[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Katalognummer: B401182
CAS-Nummer: 1616632-71-3
Molekulargewicht: 339.4g/mol
InChI-Schlüssel: PASSBNGUBKVNBZ-WZUFQYTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the rhodanine-3-acetic acid (RAA) derivative family, synthesized via Knoevenagel condensation of RAA with 2,4-dimethoxybenzaldehyde . Its structure features a central thiazolidinone core substituted with a 2,4-dimethoxybenzylidene group at the 5-position and an acetic acid moiety at the 3-position. The Z-configuration of the exocyclic double bond (5Z) is critical for biological activity, as stereochemistry influences molecular interactions with target proteins .

Rhodanine derivatives are renowned for their diverse pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities .

Eigenschaften

IUPAC Name

2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-19-9-4-3-8(10(6-9)20-2)5-11-13(18)15(7-12(16)17)14(21)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASSBNGUBKVNBZ-WZUFQYTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative with notable biological activities. The thiazolidinone core is recognized for its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by recent research findings and data tables.

  • Molecular Formula : C12H11NO3S2
  • Molecular Weight : 285.35 g/mol
  • IUPAC Name : [(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including protein kinases and enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which plays a critical role in cell proliferation and differentiation.

Antitumor Activity

Recent studies have demonstrated that [(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibits significant antitumor activity against various cancer cell lines:

Cell LineIC50 (μM)Reference
Huh7 (Liver)< 10
Caco2 (Colon)< 8
MDA-MB 231 (Breast)12
HCT116 (Colon)< 6
PC3 (Prostate)> 25

The most active derivatives were noted for their selective inhibition of tumor growth without affecting normal fibroblast proliferation.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against various bacterial strains, including resistant strains such as MRSA:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSA< 16 μg/mL
E. coli< 32 μg/mL
P. aeruginosa< 64 μg/mL

In vitro studies indicated that the compound exhibited better antibacterial potency than standard antibiotics like ampicillin.

Case Studies

  • Study on DYRK1A Inhibition :
    • A study evaluated the compound's effect on DYRK1A and found it to be a potent inhibitor with an IC50 value of approximately 0.064 μM. This inhibition was correlated with reduced cell proliferation in cancer models, highlighting its potential as an anticancer agent .
  • Antifungal Activity :
    • In another investigation, the compound demonstrated significant antifungal activity against several fungal strains, outperforming traditional antifungal agents such as ketoconazole. The observed antifungal activity was attributed to the thiazolidinone scaffold's ability to disrupt fungal cell wall synthesis .

Wissenschaftliche Forschungsanwendungen

The compound has shown promise in various biological assays, particularly due to its ability to modulate specific pathways involved in disease processes.

Anticancer Activity

Research indicates that [(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid may inhibit cancer cell proliferation by targeting key signaling pathways. Notably:

  • Mechanism of Action: The compound acts as an inhibitor of certain enzymes involved in tumor growth and metastasis. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines and may inhibit pathways associated with chronic inflammation.

Case Studies

Several studies have documented the efficacy of [(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid in preclinical models:

Study Objective Findings
Study AEvaluate anticancer effectsDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BAssess anti-inflammatory activityReduced levels of TNF-alpha and IL-6 in vitro.
Study CMechanistic studies on apoptosisInduced apoptosis in prostate cancer cells via caspase activation.

Synthesis and Derivatives

The synthesis of [(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves multiple steps that typically include the formation of thiazolidinone rings and subsequent modifications to introduce the benzylidene moiety. Variations of this compound have also been synthesized to enhance bioactivity or target specific diseases more effectively.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Benzylidene Ring Biological Activity Key Findings References
[(5Z)-5-(2,4-Dimethoxybenzylidene)-...]acetic acid (Target Compound) 2,4-Dimethoxy Broad-spectrum (antimicrobial, anticancer) High binding affinity to Mycobacterium tuberculosis shikimic acid kinase
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-...]acetic acid (3d) 4-Hydroxy-3-methoxy Aldose reductase inhibition IC₅₀ = 0.42 µM; potent antidiabetic activity via enzyme inhibition
[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-...]acetic acid (Compound 2) Bromo-indole substituent Antimycobacterial GOLD Score = 58.7; stable MD simulations in MtSK binding
[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl)-...]acetic acid Dibromo-ethoxy-hydroxy DNA replication inhibition Targets Beta sliding clamp protein in Xanthomonas oryzae

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., methoxy) improve solubility and binding kinetics, while bulky halogenated groups (e.g., bromo) enhance target specificity . For example, the 2,4-dimethoxy group in the target compound facilitates interactions with hydrophobic enzyme pockets, whereas the bromo-indole substituent in Compound 2 increases steric hindrance, limiting off-target effects .
  • Biological Targets: Structural modifications redirect activity toward distinct pathways. The hydroxy-methoxy analog (3d) inhibits aldose reductase (diabetic complications), while the dibromo-ethoxy-hydroxy derivative disrupts bacterial DNA replication .

Pharmacological and Physicochemical Comparisons

  • Antimicrobial Activity: The target compound shows moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL), outperformed by Compound 2 (MIC = 6.25 µg/mL) due to its bromo-indole substituent .
  • Solubility: The 2,4-dimethoxy group in the target compound improves aqueous solubility (logP = 1.8) compared to non-polar analogs (logP >2.5) .

Vorbereitungsmethoden

Cyclization of Thiourea Derivatives

A widely adopted method involves cyclizing thiourea intermediates with α-haloacetic acid derivatives. For instance, methyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate serves as a key precursor. As detailed in Patent WO2007074390A2, this intermediate is synthesized by reacting methyl glycinate with carbon disulfide and chloroacetic acid under basic conditions. Hydrolysis of the methyl ester using hydrochloric acid in acetic acid yields 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid.

Reaction Conditions:

  • Solvent: Acetic acid

  • Catalyst: 33% methylamine solution

  • Temperature: Reflux (110–120°C)

  • Yield: 58–85% after hydrolysis.

The introduction of the 2,4-dimethoxybenzylidene group at position 5 of the thiazolidinone ring is achieved via Knoevenagel condensation. This step is critical for establishing the (5Z)-stereochemistry.

Catalytic Optimization

The condensation of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid with 2,4-dimethoxybenzaldehyde proceeds efficiently in acetic acid using methylamine or piperidine as a base. Sodium acetate may also be employed to enhance reaction rates.

Key Observations:

  • Catalyst Impact: Methylamine in acetic acid favors higher yields (68–85%) compared to piperidine (14–28%).

  • Stereoselectivity: The (Z)-configuration is thermodynamically favored under reflux conditions due to conjugation stabilization.

Representative Protocol:

  • Reactants:

    • 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid (1.0 equiv)

    • 2,4-Dimethoxybenzaldehyde (1.2 equiv)

  • Conditions:

    • Solvent: Acetic acid (10 mL/mmol)

    • Catalyst: 33% methylamine (0.1 equiv)

    • Temperature: Reflux for 12–24 hours

  • Workup:

    • Precipitation in ice-cold water

    • Recrystallization from ethanol.

Functional Group Compatibility and Challenges

Stability of Methoxy Groups

The 2,4-dimethoxy substituents on the benzaldehyde remain intact under standard Knoevenagel conditions. However, prolonged exposure to strong acids (e.g., HCl/AcOH) during hydrolysis may necessitate milder conditions, such as trifluoroacetic acid (TFA), to prevent demethylation.

Steric and Electronic Effects

Electron-donating methoxy groups enhance the electrophilicity of the benzaldehyde, facilitating faster condensation. Steric hindrance is minimal due to the para-substitution pattern, ensuring high regioselectivity.

Alternative Synthetic Pathways

Alkylation of Pre-formed 5-Arylidene Thiazolidinones

An alternative route involves alkylating 5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with bromoacetic acid. This method avoids ester hydrolysis steps but requires stringent control over reaction stoichiometry to prevent over-alkylation.

Procedure:

  • Reactants:

    • 5-(2,4-Dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (1.0 equiv)

    • Bromoacetic acid (1.5 equiv)

  • Conditions:

    • Solvent: DMF

    • Base: K₂CO₃ (2.0 equiv)

    • Temperature: 60°C for 6 hours

  • Yield: 72% after column chromatography.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆):
    δ 7.82 (s, 1H, CH=C), 7.12 (d, J = 8.4 Hz, 1H, ArH), 6.68 (d, J = 8.4 Hz, 1H, ArH), 4.32 (s, 2H, CH₂COO), 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).

  • IR (KBr):
    ν 1740 cm⁻¹ (C=O), 1685 cm⁻¹ (C=S), 1602 cm⁻¹ (C=C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity, with retention times between 12–14 minutes.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Acetic acid and DMF are recovered via distillation and reused, reducing environmental impact. Bromoacetic acid byproducts are neutralized with aqueous NaOH before disposal.

Cost Analysis

  • Raw Material Cost: ~$120/kg (2,4-dimethoxybenzaldehyde constitutes 60% of total cost).

  • Yield Optimization: Pilot-scale trials achieved 78% overall yield, reducing production costs by 22% compared to lab-scale .

Q & A

Q. What are the optimal synthetic routes for [(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and a thiazolidinone precursor (e.g., 2-thioxo-4-oxo-thiazolidin-3-yl acetic acid) under reflux in ethanol or acetic acid with catalytic piperidine . Key parameters include:
  • Temperature : 70–80°C for 24–48 hours to ensure complete imine formation.
  • Solvent Choice : Ethanol or acetic acid to stabilize intermediates and minimize side reactions.
  • Catalysts : Piperidine (5–10 mol%) enhances condensation efficiency.
    Post-synthesis, purification via recrystallization (methanol or methanol/acetic acid mixtures) yields products with >95% purity. Yields range from 24–77%, depending on substituent steric effects .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for aromatic protons; δ 165–175 ppm for carbonyl carbons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% in optimized syntheses) and detects byproducts like unreacted aldehyde or dimerized intermediates .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 395.3) and fragmentation patterns .

Q. What are the primary biological activities associated with this compound, and how are these assays designed?

  • Methodological Answer :
  • Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC50_{50} values reported at 8–32 µg/mL .
  • Antioxidant Potential : Evaluated using DPPH radical scavenging (IC50_{50} ~15 µM) and lipid peroxidation assays in hepatic cell models .
  • Antidiabetic Screening : PPAR-γ agonism is assessed via luciferase reporter assays in 3T3-L1 adipocytes, with EC50_{50} values comparable to rosiglitazone .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action for this compound?

  • Methodological Answer :
  • Target Identification : Docking studies (e.g., AutoDock Vina) prioritize targets like Mycobacterium tuberculosis shikimate kinase or human PPAR-γ. The compound’s thioxo-thiazolidinone core forms hydrogen bonds with active-site residues (e.g., Arg 138 in shikimate kinase) .
  • Molecular Dynamics (MD) : Simulations (GROMACS/CHARMM) over 100 ns assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable target-ligand interactions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antidiabetic vs. antimicrobial efficacy)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
Substituent ModificationsBiological Activity
2,4-DimethoxybenzylidenePPAR-γ activation (EC50_{50} ~1 µM)
4-FluorobenzylideneAnticancer (IC50_{50} ~10 µM in MCF-7)
  • Dose-Dependent Studies : Test multiple concentrations to distinguish primary vs. off-target effects.
  • Transcriptomic Profiling : RNA-seq of treated cells identifies upregulated pathways (e.g., insulin signaling vs. oxidative stress response) .

Q. What strategies optimize the compound’s bioavailability and pharmacokinetics for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterification of the acetic acid side chain (e.g., ethyl ester) enhances membrane permeability. Hydrolysis in serum releases the active form .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and extend half-life in rodent models .
  • Pharmacokinetic Parameters :
ParameterValue (Rat IV Administration)
Half-life (t1/2_{1/2})4.2 hours
AUC024_{0-24}12.5 µg·h/mL

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies (24–77%), and how can reproducibility be improved?

  • Methodological Answer :
  • Critical Factors :
  • Aldehyde Reactivity : Electron-rich aldehydes (e.g., 2,4-dimethoxybenzaldehyde) require longer reaction times (48 hours) for complete conversion .
  • Purification Protocols : Silica gel chromatography vs. recrystallization impacts yield. For example, methanol recrystallization recovers 70% vs. 50% via chromatography .
  • Automated Synthesis : Continuous flow reactors reduce human error and improve consistency in scale-up .

Methodological Tools and Resources

  • Crystallography : SHELX suite for single-crystal X-ray diffraction resolves Z/E isomerism and hydrogen-bonding networks .
  • Spectral Databases : SDBS and PubChem provide reference NMR/IR spectra for validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.